Calcium hydride (CaH2)

Übersicht

Beschreibung

Calcium hydride (CaH2), known for its reactivity and potential applications in hydrogen storage, is a binary alkaline earth metal hydride. It has been the subject of various studies exploring its structure, synthesis, and properties under different conditions. The compound has been investigated for its potential use in high-temperature thermal batteries, particularly in the context of concentrated solar power plants, due to its high energy density and decomposition temperature .

Synthesis Analysis

The synthesis of calcium hydride involves reactions under specific conditions. For instance, the reaction of calcium with hydrogen gas at elevated temperatures can yield CaH2. In research, complex carbide hydrides like Ca2LiC3H have been grown in metal flux by reacting carbon and CaH2 in a calcium/lithium flux mixture . Additionally, the formation of calcium polyhydride CaH4 under high-pressure experiments in a laser-heated diamond anvil cell indicates the role of pressure in synthesizing novel hydride phases .

Molecular Structure Analysis

The molecular structure of CaH2 has been determined using high-resolution neutron powder diffraction, which is in excellent agreement with structures derived from first-principles calculations . The discovery of CaH4, with its elongated H2 molecular unit, suggests that the presence of calcium can lead to the dissociation of hydrogen molecules at pressures lower than those required for pure hydrogen . Furthermore, the structure of Ca2LiC3H, featuring hydride anions in octahedral sites and a C3(4-) carbide anion, has been elucidated using single-crystal X-ray diffraction .

Chemical Reactions Analysis

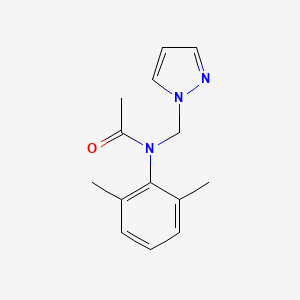

Calcium hydride participates in various chemical reactions. For example, the protolysis reaction of Ca2LiC3H with ammonium chloride produces C3H4 . The thermal decomposition of calcium amide, synthesized from CaH2 and ammonia, leads to the release of hydrogen gas, showcasing the reactivity of CaH2 in the Ca–N–H system . The reactivity of a molecular calcium hydride cation ([CaH]+) supported by an NNNN macrocycle has also been studied, demonstrating its nucleophilicity and potential for substitution or insertion reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of CaH2 have been extensively studied. Its high decomposition temperature around 1100°C at 1 bar of H2 pressure makes it challenging to use as a thermal battery at the operational temperatures targeted by modern concentrated solar power plants . However, mixing CaH2 with calcium halide salts or silicon can destabilize it, lowering the decomposition temperature to a range more suitable for practical applications . Theoretical calculations have also been performed to understand the hydrogen desorption energies of calcium hydride clusters, which are relevant for hydrogen storage applications .

Wissenschaftliche Forschungsanwendungen

Nuclear Waste Transmutation and Neutron Moderation :

- Calcium hydride has been studied for its role in nuclear waste transmutation, particularly in fast neutron reactors like PHENIX. Its stability in liquid sodium makes it a potential material for moderating the neutron spectrum in these reactors. Key investigations include determining thermal neutron scattering data for CaH₂, especially the inelastic scattering cross sections for bound hydrogen (Serot, 2005).

High-Temperature Thermal Battery for Solar Power :

- CaH₂ has been explored as a high-energy-density metal hydride for thermal batteries in concentrated solar power plants. The study focused on mixing CaH₂ with calcium halide salts to enable hydrogen release at practical operating temperatures (600-800 °C), a crucial feature for next-generation solar power storage (Sofianos et al., 2020).

Molecular Calcium Hydrides in Chemistry :

- Research has highlighted the gradual emergence of molecular calcium hydrides, with a focus on their novel reactivity in small-molecule activation. This area examines the synthesis, structure, and reactivity of molecular calcium hydrides, revealing potential for innovative applications in chemistry (Mukherjee, Schuhknecht & Okuda, 2018).

Destabilisation with Silicon for Energy Storage :

- Studies have focused on the thermochemical energy storage properties of CaH₂ destabilized with silicon or CaxSiy compounds. These studies are essential for developing thermal energy storage systems for concentrated solar power plants, offering insights into suitable reactions and conditions for efficient energy storage (Griffond et al., 2020).

Hydrogen Production via Hydrolysis :

- The hydrolysis characteristics of CaH₂ have been examined for controlled hydrogen production. This research is significant for developing effective hydrogen storage systems, exploring the effects of different solvents and temperatures on the hydrolysis process (Figen & Taşçı, 2016).

Superconductivity of Calcium Hydrides at High Pressures :

- Research into the structure prediction of calcium hydrides under high pressures has uncovered new compositions like CaH₉, revealing potential for superconductivity with high Tc values. This area of study opens new avenues in understanding alkaline earth hydrides and their applications in superconductivity (Shao et al., 2019).

Hydrogen Storage Properties :

- Investigations into the hydrogen storage capacities of various calcium hydride clusters have been conducted. These studies are crucial for understanding the potential of CaH₂ in hydrogen storage, especially in terms of desorption energies and cluster properties (Dixit, Gandhi & Dixit, 2012).

Structural Phase Stability in Fluorinated CaH₂ :

- Research has been conducted on improving hydrogen storage properties of CaH₂ through fluorination. This study explores the structural stability, electronic structure, and chemical bonding in fluorinated calcium hydride, providing insights into enhanced hydrogen storage capabilities (Varunaa & Ravindran, 2016).

Wirkmechanismus

Safety and Hazards

Calcium hydride is considered hazardous. In contact with water, it releases flammable gases which may ignite spontaneously . It causes skin irritation and serious eye irritation . Ingestion and inhalation can cause lung damage and respiratory inflammation . Skin contact can cause blisters and dermatitis, and eye contact can lead to potential corneal damage and even blindness . Severe overexposure to calcium hydride can be fatal .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

calcium;hydride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2H/q+2;2*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGAXJGDKREHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

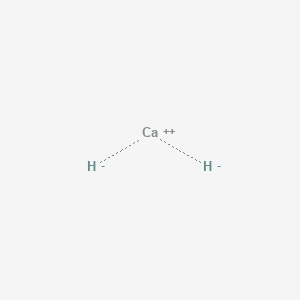

[H-].[H-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894886 | |

| Record name | Calcium hydride (CaH2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

42.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium hydride (CaH2) | |

CAS RN |

7789-78-8 | |

| Record name | Calcium hydride (CaH2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium hydride (CaH2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B3029695.png)

![(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3029696.png)

![6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3029706.png)